Scientific Field: Chemical Intermediates
Summary of Application: Boc-Orn-OH is used in the BOC protection of amines, a process that is crucial in the synthesis of biologically active molecules. This process is particularly important for the protection of the amine functionality in these molecules.
Methods of Application: The BOC protection of amines is achieved in a green and eco-friendly route, which involves the use of catalyst and solvent-free media under mild reaction conditions.
Results or Outcomes: The BOC protection of amines results in the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols.
Scientific Field: Organic & Biomolecular Chemistry
Summary of Application: Boc-Orn-OH is used in the synthesis of Peptide Nucleic Acids (PNAs), synthetic biomolecules with great potential in medicine.
Methods of Application: The synthesis of PNAs involves a Solid-Phase Synthesis (SPS) strategy similar to that used for peptides.
Results or Outcomes: The efficiency of this novel synthetic strategy has been demonstrated in the synthesis of the PNA pentamer H–PNA (TATCT)–βAla–OH.
Scientific Field: Organic Chemistry
Summary of Application: Boc-Orn-OH is used in a green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation.
Methods of Application: The process involves selective N-Boc protection, which is achieved in excellent isolated yield in a short reaction time at room temperature.
Results or Outcomes: The process results in the N-Boc protection on structurally diverse amines.
Scientific Field: Biochemistry
Summary of Application: Boc-Orn-OH is used in the synthesis of peptides.
Methods of Application: The specific methods of application in peptide synthesis can vary widely depending on the specific peptide being synthesized.
Results or Outcomes: The outcome is the successful synthesis of peptides, which are crucial in various biological processes.
Scientific Field: Green Chemistry
Summary of Application: Boc-Orn-OH is used in a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols.
Results or Outcomes: The process results in the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols.
Summary of Application: Boc-Orn-OH is used in the synthesis of N-α-t.-Boc-N-δ-benzyloxycarbonyl-L-ornithine.
Methods of Application: The specific methods of application in this synthesis can vary widely depending on the specific compound being synthesized.
Results or Outcomes: The outcome is the successful synthesis of N-α-t.-Boc-N-δ-benzyloxycarbonyl-L-ornithine.
Boc-Orn-OH, or N-alpha-tert-butyloxycarbonyl-L-ornithine, is a derivative of the amino acid ornithine. It has the molecular formula C10H20N2O4 and a molecular weight of 232.28 g/mol. This compound features a tert-butyloxycarbonyl (Boc) protective group on the alpha-amino group of ornithine, which is commonly used in peptide synthesis to facilitate selective reactions while preventing unwanted interactions with other functional groups. Boc-Orn-OH is characterized by its white crystalline form and is soluble in organic solvents like methanol and acetonitrile .
Boc-Orn-OH is primarily utilized in biochemical research and drug development. Its structural similarity to natural amino acids allows it to be incorporated into peptides that may exhibit biological activity. Research indicates that peptides synthesized with Boc-Orn-OH can have enhanced stability and bioactivity, making them suitable candidates for therapeutic applications .
The synthesis of Boc-Orn-OH generally involves several steps:
Boc-Orn-OH finds extensive applications in:
Boc-Orn-OH shares structural similarities with several other compounds, which are often used in peptide synthesis but differ in their protective groups or functionalities. Here are some notable comparisons:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Boc-Orn(Z)-OH | Contains both tert-butyloxycarbonyl and benzyloxycarbonyl groups | Dual protection for selective reactions |
Z-Orn-OH | Contains only benzyloxycarbonyl protection | Lacks protection on the alpha-amino group |
Fmoc-Orn(Boc)-OH | Contains fluorenylmethyloxycarbonyl alongside Boc | Enhanced stability and solubility |
Boc-Orn(Z)-OH provides dual protection for both the alpha- and delta-amino groups, making it particularly useful when multiple functional groups need to be selectively protected during synthesis . In contrast, Z-Orn-OH lacks the tert-butyloxycarbonyl protection, limiting its use in certain synthetic pathways.
Irritant